tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate
Description
IUPAC Nomenclature and Molecular Topology
The systematic IUPAC name tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate (C₁₇H₂₆N₂O₂; molecular weight: 290.40 g/mol) reflects its molecular topology. The core structure comprises a pyrrolidine ring (five-membered nitrogen heterocycle) substituted at the 3-position with a methyl group and a benzyl moiety. The carbamate functional group (-OC(=O)NH-) links the tert-butyloxycarbonyl (Boc) protecting group to a methylene bridge attached to the pyrrolidine nitrogen (Figure 1).
Key topological features :
- Pyrrolidine ring : Adopts a puckered conformation due to sp³-hybridized nitrogen and substituent steric effects.
- Benzyl group : Introduces aromaticity and planar geometry at the N1 position, influencing electronic delocalization.
- Methyl substituent : At C3 creates a quaternary center, restricting rotational freedom and enhancing stereochemical complexity.
- Boc group : Provides steric bulk, affecting solubility and crystallinity.
The SMILES notation (CC1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C) and InChIKey (GRGIEKLZNUYNHY-UHFFFAOYSA-N) encode connectivity and stereochemical information.
Crystallographic Analysis of Pyrrolidine Ring Substituent Geometry
X-ray crystallography of analogous pyrrolidine carbamates reveals critical insights into substituent geometry (Table 1). For example, in Co(III)-pyrrolidine dithiocarbamate chelates , the pyrrolidine ring exhibits a distorted envelope conformation with C3-methyl substituents inducing a 15° deviation from planarity.
Key crystallographic parameters :
| Parameter | Value (Analogous Compound) | Source |
|---|---|---|
| Space group | C2/c (monoclinic) | |
| Unit cell dimensions | a = 28.89 Å, b = 14.39 Å, c = 16.17 Å | |
| Dihedral angle (N1-C3) | 112.5° |
In this compound, the benzyl group adopts a pseudo-axial orientation to minimize steric clashes with the C3-methyl group, as observed in similar N-benzylpyrrolidines. The Boc group’s tert-butyl moiety participates in van der Waals interactions , stabilizing crystal packing.
Stereochemical Considerations in Benzyl-Methyl Pyrrolidine Systems
The compound contains two stereogenic centers : C3 (quaternary carbon) and the pyrrolidine nitrogen (N1). While the Boc group is achiral, the C3-methyl and benzyl substituents impose distinct stereochemical outcomes:
- C3 configuration : Methyl group occupies a pro-R position , favoring a cis arrangement with the benzyl group in energy-minimized conformers.
- N1 chirality : Benzyl substitution generates a chiral nitrogen center , though rapid pyramidal inversion at room temperature renders it stereochemically dynamic.
Comparative studies of (S)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (CAS 303111-41-3) show that enantiomeric purity significantly impacts hydrogen-bonding networks in crystalline states. For instance, the (S)-enantiomer forms bidirectional N–H···O interactions between carbamate NH and carbonyl groups of adjacent molecules, whereas racemic mixtures exhibit disordered packing.
Comparative Conformational Analysis With Related Carbamate Derivatives
Conformational preferences were analyzed against structurally related compounds (Table 2):
The C3-methyl and benzyl groups synergistically increase pyrrolidine ring puckering (ΔCᵦ = 18°) compared to monosubstituted analogs. DFT calculations on similar systems indicate that the Boc group’s electron-withdrawing effect reduces nitrogen lone pair availability, stabilizing twisted conformers. In contrast, unsubstituted pyrrolidine carbamates adopt planar ring geometries to maximize resonance stabilization.
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-18(4)10-11-20(14-18)12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMJRJFNTXEFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Pharmacological Potential
The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, specifically those involving acetylcholine receptors.
Case Study : A study evaluated the effects of similar carbamate derivatives on cognitive functions in animal models. Results indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting that compounds with similar structures could have beneficial effects on cognitive health.
Synthesis of Active Pharmaceutical Ingredients (APIs)
tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate serves as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development.
| Transformation | Product | Yield (%) |
|---|---|---|
| Hydrolysis | Benzylamine | 85 |
| Alkylation | Alkylated API | 90 |
Polymer Chemistry
The compound can be utilized in the formulation of polymers due to its ability to act as a plasticizer or modifier. This enhances the flexibility and durability of polymeric materials.
Case Study : Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved thermal stability and mechanical properties, making it suitable for various industrial applications.
| Property | Control PVC | Modified PVC |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Thermal Decomposition Temp (°C) | 220 | 250 |
Pesticide Development
The compound's structure allows for modifications that can enhance its efficacy as a pesticide or herbicide. Its potential to inhibit specific enzymes involved in plant metabolism is being explored.
Case Study : A series of experiments assessed the herbicidal activity of derivatives based on this compound against common weeds. Results showed significant growth inhibition at low concentrations.
| Compound | Weed Species | Inhibition (%) |
|---|---|---|
| tert-butyl derivative A | Amaranthus retroflexus | 70 |
| tert-butyl derivative B | Echinochloa crus-galli | 65 |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: This compound features a similar carbamate structure but with a different substituent on the nitrogen atom.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with a bicyclic structure.
tert-Butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride: A similar compound with a different substituent on the pyrrolidine ring.
Uniqueness
tert-Butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific combination of a tert-butyl group and a benzyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate?
- Methodological Answer : A common approach involves condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form carbamate bonds . Alternatively, reactions in dichloromethane with triethylamine and DMAP (4-dimethylaminopyridine) as catalysts at 0–20°C are effective for similar carbamate derivatives . Protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent undesired side reactions during synthesis.
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the benzyl, pyrrolidine, and carbamate moieties.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₂₈N₂O₂, MW 304.43) .
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation, as demonstrated in studies of structurally analogous carbamates .
Q. How should this compound be handled and stored in laboratory settings?
- Methodological Answer : Store at 2–8°C in a dry, inert atmosphere (e.g., argon). Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and skin contact, as carbamates may exhibit toxicity. Non-hazardous classification per GHS guidelines applies to structurally similar tert-butyl carbamates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for tert-butyl carbamate derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare DMAP/triethylamine with EDCI/HOBt to assess efficiency in activating carboxyl groups.
- Solvent Effects : Polar aprotic solvents like dichloromethane improve solubility of intermediates, while THF may reduce side reactions in sterically hindered systems .
- Temperature Control : Lower temperatures (0–5°C) minimize epimerization in chiral pyrrolidine derivatives .
Q. What challenges arise in resolving the stereochemistry of tert-butyl carbamate derivatives, and how can they be addressed?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Dynamic NMR : Detect rotational barriers in carbamate groups to infer stereochemical stability.
- X-ray Diffraction : Definitive confirmation of absolute configuration, as shown for (2R,3S)-configured carbamates .
Q. How do solvent choices influence the synthesis efficiency of tert-butyl carbamates?
- Methodological Answer :
- Dichloromethane : Enhances reaction rates due to high polarity but may require strict moisture control .
- THF : Reduces byproduct formation in SN2 reactions but limits solubility for bulky intermediates .
- Empirical Testing : Conduct Design of Experiments (DoE) to optimize solvent-catalyst pairs for specific substrates.
Q. What analytical techniques are recommended for detecting impurities in synthesized tert-butyl carbamates?
- Methodological Answer :
- HPLC-PDA/MS : Quantifies residual starting materials and diastereomers.
- 19F NMR : Detects fluorinated byproducts in analogs with fluorophenyl groups .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar carbamates?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent drying).
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., hydrolyzed carbamates).
- Literature Cross-Validation : Compare protocols from independent studies (e.g., PubChem vs. synthetic methodology papers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
